Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Catalog No.
S918961
CAS No.
13938-94-8
M.F
C37H30Cl2OP2Rh
M. Wt
726.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylbis(triphenylphosphine)rhodium(I) Chloride

CAS Number

13938-94-8

Product Name

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

IUPAC Name

carbonyl dichloride;rhodium;triphenylphosphane

Molecular Formula

C37H30Cl2OP2Rh

Molecular Weight

726.4 g/mol

InChI

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;;

InChI Key

FERQZYSWBVOPNX-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh]

Carbonylbis(triphenylphosphine)rhodium(I) chloride (CAS 13938-94-8), often referred to as the rhodium analogue of Vaska's complex, is a stable, 16-electron square-planar Rh(I) coordination compound [1]. In industrial and laboratory procurement, it is primarily sourced as a robust, air-stable precursor for hydroformylation and carbonylation catalysis, or as a high-temperature catalytic decarbonylation agent [2]. Unlike its non-carbonyl counterparts, the strong pi-acceptor carbon monoxide ligand stabilizes the rhodium center, fundamentally altering its reactivity profile and making it a highly reliable choice for processes requiring a defined Rh-CO stoichiometry without premature oxidative addition [3].

Substituting Carbonylbis(triphenylphosphine)rhodium(I) chloride with its closest in-class analog, Wilkinson's catalyst (RhCl(PPh3)3), leads to immediate process failure in specific workflows [1]. Wilkinson's catalyst is highly active for the hydrogenation of alkenes at room temperature and acts as a stoichiometric decarbonylator of aldehydes, irreversibly converting into RhCl(CO)(PPh3)2 [2]. Conversely, substituting with the iridium analogue, Vaska's complex (IrCl(CO)(PPh3)2), drastically shifts the thermodynamics of oxidative addition, resulting in stable Ir(III) adducts rather than the rapid, reversible reductive elimination characteristic of rhodium [3]. Procurement must strictly align the metal and ligand sphere with the desired thermal stability and catalytic cycle requirements.

Suppression of Low-Temperature Hydrogenation Activity

The presence of the strongly binding CO ligand in RhCl(CO)(PPh3)2 fundamentally suppresses its ability to undergo oxidative addition with H2 under mild conditions compared to Wilkinson's catalyst [1]. While RhCl(PPh3)3 exhibits high catalytic turnover for alkene hydrogenation at room temperature, RhCl(CO)(PPh3)2 shows negligible activity under identical conditions [2].

Evidence DimensionCatalytic hydrogenation activity at mild conditions
Target Compound DataRhCl(CO)(PPh3)2: Negligible activity / ~0% conversion at RT
Comparator Or BaselineRhCl(PPh3)3: High activity / rapid turnover
Quantified Difference>99% reduction in low-temperature hydrogenation turnover
Conditions25 °C, 1 atm H2, alkene substrate

Buyers must procure this compound when a stable Rh(I) precursor is required in complex mixtures where premature or unwanted olefin reduction must be avoided.

Decarbonylation Thermodynamics and Process Temperature

RhCl(PPh3)3 is widely utilized for the stoichiometric decarbonylation of aldehydes at ambient temperatures, a process driven by the high thermodynamic stability of the resulting RhCl(CO)(PPh3)2 product [1]. Because it is the thermodynamic sink of this reaction, RhCl(CO)(PPh3)2 cannot perform stoichiometric decarbonylation at room temperature; however, it functions as a highly effective catalytic decarbonylator at elevated temperatures (>200 °C) where CO extrusion becomes viable [2].

Evidence DimensionDecarbonylation operating temperature and mode
Target Compound DataRhCl(CO)(PPh3)2: Catalytic mode, >200 °C
Comparator Or BaselineRhCl(PPh3)3: Stoichiometric mode, ~25 °C
Quantified Difference~175 °C difference in activation temperature for decarbonylation
ConditionsAldehyde substrate, neat or high-boiling solvent

Procurement must select RhCl(CO)(PPh3)2 specifically for continuous, high-temperature catalytic aldehyde decarbonylation rather than mild stoichiometric reactions.

Oxidative Addition Stability vs. Iridium Analogue

When comparing group 9 square-planar d8 complexes, the metal center dictates the stability of the oxidative addition product. Vaska's complex, IrCl(CO)(PPh3)2, rapidly adds H2 or O2 to form highly stable 18-electron Ir(III) octahedral adducts [1]. In contrast, the rhodium center in RhCl(CO)(PPh3)2 strongly favors the 16-electron Rh(I) state, making its Rh(III) oxidative addition adducts thermodynamically disfavored and highly transient [2].

Evidence DimensionThermodynamic stability of H2/O2 oxidative addition adducts
Target Compound DataRhCl(CO)(PPh3)2: Transient, thermodynamically disfavored Rh(III) adducts
Comparator Or BaselineIrCl(CO)(PPh3)2: Highly stable, isolable Ir(III) adducts
Quantified DifferenceOrders of magnitude lower equilibrium constant for oxidative addition
ConditionsAmbient temperature, 1 atm H2 or O2

RhCl(CO)(PPh3)2 is the optimal procurement choice when the catalytic cycle requires rapid reductive elimination, whereas the Ir analogue is chosen for stable adduct isolation.

Solid-State Stability and Handling Efficiency

For industrial carbonylation and hydroformylation, the choice of rhodium precursor impacts manufacturing logistics. Phosphine-free precursors like [Rh(CO)2Cl]2 are volatile and highly sensitive to moisture and air, requiring specialized inert-atmosphere handling [1]. By incorporating triphenylphosphine ligands, RhCl(CO)(PPh3)2 is rendered as a highly air-stable, crystalline solid that maintains its integrity over extended storage periods [2].

Evidence DimensionAmbient air and moisture stability
Target Compound DataRhCl(CO)(PPh3)2: Air-stable crystalline solid
Comparator Or Baseline[Rh(CO)2Cl]2: Volatile, air/moisture-sensitive dimer
Quantified DifferenceTransition from strict inert-glovebox handling to standard benchtop/ambient storage
ConditionsSolid-state storage at standard temperature and pressure

Procuring the phosphine-stabilized complex drastically reduces shipping, storage, and handling costs while minimizing batch-to-batch degradation in industrial applications.

Precursor for Industrial Hydroformylation

RhCl(CO)(PPh3)2 is highly suited as a stable precursor for hydroformylation reactions. Because it resists premature oxidative addition and is air-stable during handling [1], it provides a highly reproducible starting point for generating active Rh-hydrido-carbonyl species under syngas (CO/H2) pressure, outperforming volatile or unstable ligand-free rhodium dimers in manufacturing environments.

High-Temperature Catalytic Decarbonylation

While Wilkinson's catalyst is limited to stoichiometric decarbonylation at mild temperatures, RhCl(CO)(PPh3)2 is the required procurement choice for continuous catalytic decarbonylation of aldehydes to alkanes or alkenes [2]. It is specifically deployed in high-temperature reactors (>200 °C) where thermal energy is sufficient to drive CO extrusion, enabling true catalytic turnover without catalyst poisoning.

Reference Standard for Catalyst Deactivation Studies

In processes utilizing Wilkinson's catalyst for hydroacylation or decarbonylation, RhCl(CO)(PPh3)2 is frequently procured as an analytical reference standard. Because it is the thermodynamic sink formed during the stoichiometric abstraction of CO from aldehydes [3], quantifying its presence is critical for calculating catalyst deactivation rates and optimizing process yields.

Physical Description

Yellow crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

725.02039 g/mol

Monoisotopic Mass

725.02039 g/mol

Heavy Atom Count

43

UNII

84NQM9263V
100LRS254G

Dates

Last modified: 08-15-2023

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